molecular formula C13H25NO3 B8486568 1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-one CAS No. 290821-85-1

1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-one

Cat. No. B8486568
M. Wt: 243.34 g/mol
InChI Key: FUVBNYKKKZSBCG-UHFFFAOYSA-N
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Patent
US06166212

Procedure details

To a mixture of 0.994 g (5 mmol) of ferrous chloride tetrahydrate and 150 mL of tert-butyl alcohol at 35° C. are added, sequentially, 1.18 g (5.0 mmol) of N,N'-(1,2-dimethyl1,2-ethanediylidene)bis(benzenamine), where in formula IV, X is hydrogen, and 17.0 g (100 mmol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-one. A solution of 47.5 g (700 mmol) of 50% aqueous hydrogen peroxide mixed with 60 mL of tert-butyl alcohol is added over eight hours at 35-40° C. to the above mixture. The reaction is stirred an additional 16 hours at 40° C. Analysis by gas chromatography shows less than 4% starting nitroxyl present. Solids are removed by filtration, and the filtrate is reacted with aqueous sodium sulfite to decompose excess peroxide. The reaction mixture is thoroughly extracted with ethyl acetate to afford, after concentration, 21.4 g of crude product containing greater than 93% of the title compound as based on gas chromatography.
[Compound]
Name
ferrous chloride tetrahydrate
Quantity
0.994 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17 g
Type
reactant
Reaction Step Five
Quantity
47.5 g
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CC(=NC1C=CC=CC=1)C(=NC1C=CC=CC=1)C.[H][H].[OH:21][N:22]1[C:27]([CH3:29])([CH3:28])[CH2:26][C:25](=[O:30])[CH2:24][C:23]1([CH3:32])[CH3:31].OO.N=O.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[OH:41][C:37]([CH3:40])([CH3:39])[CH2:38][O:21][N:22]1[C:27]([CH3:28])([CH3:29])[CH2:26][C:25](=[O:30])[CH2:24][C:23]1([CH3:32])[CH3:31]

Inputs

Step One
Name
ferrous chloride tetrahydrate
Quantity
0.994 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
CC(C(C)=NC1=CC=CC=C1)=NC1=CC=CC=C1
Step Three
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
17 g
Type
reactant
Smiles
ON1C(CC(CC1(C)C)=O)(C)C
Step Six
Name
Quantity
47.5 g
Type
reactant
Smiles
OO
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=O
Step Eight
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred an additional 16 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
is added over eight hours at 35-40° C. to the above mixture
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Solids are removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is reacted with aqueous sodium sulfite
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is thoroughly extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to afford
CONCENTRATION
Type
CONCENTRATION
Details
after concentration, 21.4 g of crude product
ADDITION
Type
ADDITION
Details
containing greater than 93% of the title compound

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
OC(CON1C(CC(CC1(C)C)=O)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.